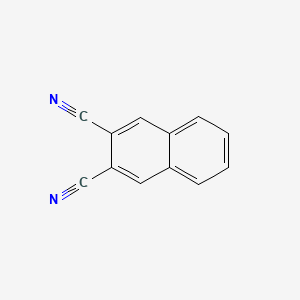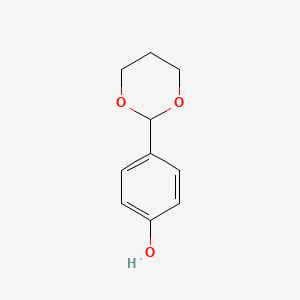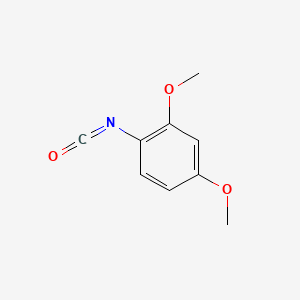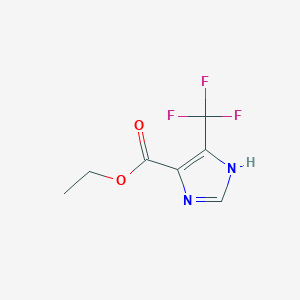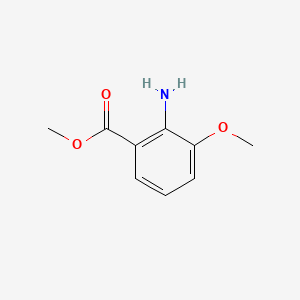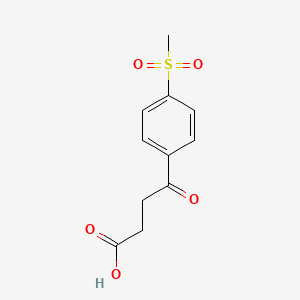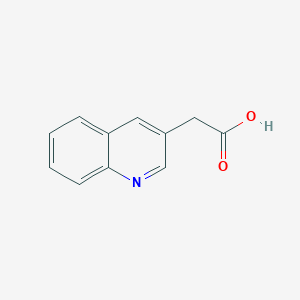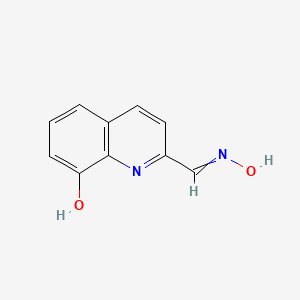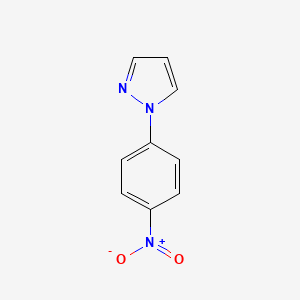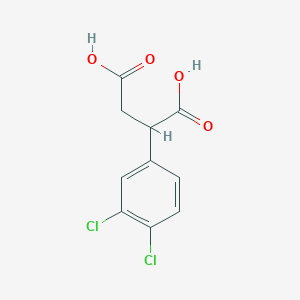
2-(3,4-Dichlorophenyl)succinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dichlorophenyl)succinic acid: is an organic compound with the molecular formula C10H8Cl2O4 . It is a derivative of succinic acid, where the hydrogen atoms on the phenyl ring are substituted with chlorine atoms at the 3 and 4 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(3,4-Dichlorophenyl)succinic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 78-80°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods:
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
Continuous flow reactors: To maintain consistent reaction conditions
Automated systems: For precise control of temperature, pressure, and reaction time
Purification steps: Such as recrystallization or chromatography to obtain high-purity product
Análisis De Reacciones Químicas
Types of Reactions:
2-(3,4-Dichlorophenyl)succinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions
Major Products:
Oxidation: Formation of 3,4-dichlorobenzoic acid or 3,4-dichlorobenzophenone
Reduction: Formation of 2-(3,4-dichlorophenyl)butanol or 2-(3,4-dichlorophenyl)butane
Substitution: Formation of 2-(3,4-dihydroxyphenyl)succinic acid or 2-(3,4-diaminophenyl)succinic acid
Aplicaciones Científicas De Investigación
2-(3,4-Dichlorophenyl)succinic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dichlorophenyl)succinic acid involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit enzymes: By binding to the active sites and preventing substrate access.
Modulate receptors: By acting as an agonist or antagonist, influencing cellular signaling pathways.
Alter gene expression: By affecting transcription factors and regulatory proteins, leading to changes in cellular functions.
Comparación Con Compuestos Similares
- 2-(2,4-Dichlorophenyl)succinic acid
- 2-(3,4-Dichlorophenyl)butanedioic acid
- 2-(3,4-Dichlorophenyl)glutaric acid
Comparison:
- 2-(3,4-Dichlorophenyl)succinic acid is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity.
- 2-(2,4-Dichlorophenyl)succinic acid has chlorine atoms at different positions, leading to variations in its chemical properties and potential applications.
- 2-(3,4-Dichlorophenyl)butanedioic acid and 2-(3,4-Dichlorophenyl)glutaric acid have different carbon chain lengths, affecting their solubility, stability, and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
2-(3,4-dichlorophenyl)butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O4/c11-7-2-1-5(3-8(7)12)6(10(15)16)4-9(13)14/h1-3,6H,4H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDCKNAPOUCJFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)C(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346494 |
Source


|
| Record name | 2-(3,4-Dichlorophenyl)succinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93553-81-2 |
Source


|
| Record name | 2-(3,4-Dichlorophenyl)succinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
